molecular formula C12H11BrN2O2S B12640788 Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate

Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate

Cat. No.: B12640788
M. Wt: 327.20 g/mol
InChI Key: NYHKYZCOMICSGN-UHFFFAOYSA-N
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Description

Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C12H11BrN2O2S. It is a halogenated heterocycle, which means it contains a ring structure with at least one atom that is not carbon, and it includes a halogen atom (bromine in this case). This compound is often used as an intermediate in pharmaceutical synthesis due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate typically involves the bromination of a thiazole derivative. One common method includes the reaction of ethyl 2-(3-pyridyl)thiazole-5-carboxylate with bromine in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a building block for drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-aminothiazole-5-carboxylate
  • Ethyl 4-bromopyrrole-2-carboxylate
  • Ethyl 4-quinazolone-2-carboxylate
  • Ethyl 5-methylindole-2-carboxylate

Uniqueness

The presence of the bromomethyl group and the pyridyl ring in this compound provides unique reactivity and binding properties, making it distinct from other thiazole derivatives. This uniqueness is particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds .

Properties

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.20 g/mol

IUPAC Name

ethyl 4-(bromomethyl)-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H11BrN2O2S/c1-2-17-12(16)10-9(6-13)15-11(18-10)8-4-3-5-14-7-8/h3-5,7H,2,6H2,1H3

InChI Key

NYHKYZCOMICSGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CN=CC=C2)CBr

Origin of Product

United States

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